Ethyl 1-azidocyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-azidocyclopropane-1-carboxylate is a chemical compound that features a cyclopropane ring substituted with an azido group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-azidocyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate precursor, followed by the introduction of the azido group. For instance, the cyclopropanation of an alkene using diazo compounds or carbene intermediates can yield cyclopropane derivatives. Subsequent azidation can be achieved using reagents such as sodium azide under suitable conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-azidocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Lithium Aluminum Hydride: Used for reduction of the azido group.
Copper Catalysts: Used in cycloaddition reactions to facilitate the formation of triazoles.
Major Products Formed
Aminocyclopropane Derivatives: Formed through reduction of the azido group.
Triazole Derivatives: Formed through cycloaddition reactions.
Scientific Research Applications
Ethyl 1-azidocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-azidocyclopropane-1-carboxylate largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved vary based on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Ethyl 1-azidocyclopropane-1-carboxylate can be compared with other azido-substituted cyclopropane derivatives, such as:
1-Aminocyclopropane-1-carboxylic Acid: A precursor to the plant hormone ethylene and involved in various biological processes.
1-Azidocyclopropane-1-carboxylic Acid: Similar in structure but lacks the ethyl ester group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of the azido group and the ethyl ester group, which provides distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
ethyl 1-azidocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-5(10)6(3-4-6)8-9-7/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJESKSBIBBFDBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509632 |
Source
|
Record name | Ethyl 1-azidocyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82997-99-7 |
Source
|
Record name | Ethyl 1-azidocyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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